Home > Products > Screening Compounds P124928 > Nirogacestat hydrobromide
Nirogacestat hydrobromide - 1962925-29-6

Nirogacestat hydrobromide

Catalog Number: EVT-254614
CAS Number: 1962925-29-6
Molecular Formula: C27H43Br2F2N5O
Molecular Weight: 651.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-3084014 hydrobromide, chemically known as (S)-2-((S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide hydrobromide, is a potent γ-secretase inhibitor. It has demonstrated significant potential in preclinical research for its ability to reduce amyloid-β (Aβ) production, making it a subject of interest in the study of Alzheimer's disease [, ]. Additionally, its role in modulating the Notch signaling pathway has sparked research into its potential applications in cancer treatment, particularly in addressing castration-resistant prostate cancer (CRPC) [, , , ].

Overview

Nirogacestat hydrobromide is a selective small molecule inhibitor of gamma secretase, primarily developed for the treatment of desmoid tumors and other malignancies associated with aberrant Notch signaling. It is chemically characterized as (S)-2-(((S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide dihydrobromide, with an empirical formula of C27H43Br2F2N5O and a molecular weight of 651.48 g/mol. Nirogacestat has been shown to exhibit significant potential in modulating Notch signaling pathways, which are crucial in various tumorigenic processes.

Source

Nirogacestat was developed by SpringWorks Therapeutics, a company that emerged from Pfizer's research initiatives. It is currently undergoing clinical trials to evaluate its efficacy and safety in treating aggressive fibromatosis and other cancers linked to Notch pathway dysregulation .

Classification

Nirogacestat is classified as a gamma secretase inhibitor. This class of compounds is notable for their role in inhibiting the cleavage of transmembrane proteins, including the Notch receptors, which are implicated in cell differentiation and proliferation. The compound falls under the category of antineoplastic agents due to its potential applications in cancer therapy .

Synthesis Analysis

The synthesis of nirogacestat hydrobromide involves several chemical transformations that yield the final product in its dihydrobromide form. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with specific precursors that contain the required functional groups for forming the gamma secretase inhibitor structure.
  2. Key Reactions: The synthetic pathway encompasses amination and coupling reactions to build the core structure of nirogacestat.
  3. Purification: After synthesis, nirogacestat is purified through crystallization techniques to obtain the desired hydrobromide salt form, ensuring high purity levels necessary for pharmaceutical applications .

The technical details of the synthesis include filtering and washing with cooled isopropanol followed by drying at controlled temperatures to preserve the integrity of the compound .

Molecular Structure Analysis

The molecular structure of nirogacestat hydrobromide can be described as follows:

  • Structural Formula: The compound features a complex arrangement with multiple stereocenters, contributing to its biological activity.
  • Data:
    • Molecular Formula: C27H43Br2F2N5O
    • Molecular Weight: 651.48 g/mol
    • Solubility: It exhibits poor solubility at pH levels above 6 but is highly soluble at lower pH values (11.4 mg/mL at pH 4.4) .
Chemical Reactions Analysis

Nirogacestat participates in several chemical reactions as part of its mechanism of action:

  1. Inhibition of Gamma Secretase: By binding to gamma secretase, nirogacestat prevents the proteolytic cleavage of Notch receptors, thereby inhibiting downstream signaling pathways.
  2. Impact on Tumor Cells: The inhibition leads to apoptosis in tumor cells that overexpress Notch receptors, which are often associated with increased cell survival and proliferation .

These reactions highlight the therapeutic potential of nirogacestat in targeting specific cancer pathways.

Mechanism of Action

The mechanism by which nirogacestat exerts its effects involves:

  1. Binding to Gamma Secretase: Nirogacestat selectively binds to components of the gamma secretase complex.
  2. Blocking Notch Activation: This binding inhibits the cleavage of Notch receptors, preventing their activation and subsequent signaling cascades that promote tumor growth.
  3. Induction of Apoptosis: The blockade leads to reduced survival signals in cancer cells, promoting programmed cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nirogacestat hydrobromide appears as a white to off-white powder.
  • Melting Point: The melting point is approximately 254 °C .

Chemical Properties

  • Solubility: Highly soluble at low pH; significantly less soluble at neutral or alkaline pH levels.
  • pKa Values: The compound has pKa values around 5.77 and 7.13, indicating its behavior in different pH environments .

These properties are crucial for determining formulation strategies for drug delivery.

Applications

Nirogacestat has several scientific uses:

  1. Cancer Treatment: It is primarily investigated for treating desmoid tumors and other cancers characterized by aberrant Notch signaling.
  2. Combination Therapies: Nirogacestat is being evaluated as a potentiator for therapies targeting B-cell maturation antigen (BCMA), particularly in multiple myeloma treatments .
  3. Research Tool: Beyond clinical applications, it serves as a valuable research tool for studying Notch signaling pathways and their implications in cancer biology.
Medicinal Chemistry of Nirogacestat Hydrobromide

Rational Design Strategies for Gamma-Secretase Inhibitors

The development of nirogacestat hydrobromide (OGSIVEO®) emerged from strategic targeting of gamma-secretase (GS), an intramembrane aspartyl protease complex processing over 100 substrates, including Notch receptors. Dysregulated Notch signaling drives oncogenesis in desmoid tumors and multiple myeloma by promoting cell proliferation and survival [2] [4]. Early GS inhibitors (e.g., semagacestat) exhibited dose-limiting gastrointestinal toxicity due to non-selective inhibition of substrate processing. Nirogacestat's design prioritized substrate selectivity – specifically sparing amyloid precursor protein (APP) cleavage – while potently inhibiting Notch proteolytic activation [8] [9].

Key Design Principles:

  • Transition-State Mimicry: Incorporation of tetralin-based scaffolds mimicking the helical structure of Notch transmembrane domains, enhancing binding specificity to GS-Notch complexes [3].
  • Allosteric Modulation: Non-competitive inhibition achieved through binding GS substrate docking sites rather than catalytic aspartate residues, reducing off-target effects (IC₅₀ = 6.2 nM for Notch vs. >10,000 nM for APP) [8] [9].
  • Toxicity Mitigation: Preclinical models demonstrated that selective Notch inhibition minimized intestinal goblet cell hyperplasia – a toxicity hallmark of pan-GS inhibitors [9].

Table 1: Selectivity Profile of Nirogacestat vs. Early-Generation Gamma-Secretase Inhibitors

CompoundNotch1 IC₅₀ (nM)APP IC₅₀ (nM)GI Toxicity (Preclinical)
Nirogacestat13.3>10,000Low
Semagacestat15.110.9Severe
Avagacestat21.074.0Moderate

This rational framework enabled nirogacestat to achieve clinical efficacy in desmoid tumors via Notch pathway suppression without APP-mediated toxicities [2] [4].

Structure-Activity Relationship (SAR) Optimization of Tetralin-Imidazole Derivatives

Nirogacestat’s core structure combines a chiral tetralin moiety linked to an imidazole via an amino-pentanamide bridge. Systematic SAR studies identified critical pharmacophoric elements driving potency, selectivity, and metabolic stability [3] [6].

Tetralin Domain Optimization:

  • Fluorination: 6,8-Difluoro substitution on the tetralin ring enhanced Notch binding affinity 8-fold versus non-fluorinated analogs by modulating electron density and conformational rigidity. Fluorine position was critical – 5,7-difluoro analogs showed 50% reduced potency [3] [6].
  • Stereochemistry: (S)-configuration at C3 of the tetralin ring (position adjacent to the amino linker) was essential. The (S,S)-diastereomer (nirogacestat) exhibited 40-fold higher GS inhibition than the (R,R)-counterpart due to optimal docking in the GS substrate pocket [3] [9].

Imidazole Domain Modifications:

  • Neopentylamine Branch: Incorporation of a sterically hindered neopentylamine group (‑CH₂C(CH₃)₃) on the imidazole nitrogen reduced CYP3A4 metabolism, extending plasma half-life. Linear alkyl chains (e.g., n-butyl) decreased metabolic stability by >60% [6] [9].
  • Tert-Butyl Group: The gem-dimethyl (‑C(CH₃)₃) group adjacent to the imidazole prevented oxidation at the benzylic carbon, mitigating a key metabolic degradation pathway [6].

Table 2: Key SAR Findings in Tetralin-Imidazole Derivatives

Structural ModificationEffect on Notch IC₅₀Effect on Metabolic StabilityRationale
6,8-Difluoro substitution↓ 8-foldEnhanced binding affinity & rigidity
(S,S)-Stereochemistry↓ 40-fold vs (R,R)Optimal GS binding pose
Neopentylamine (imidazole N-group)↑ 300%Reduced CYP3A4 oxidation
Replacement of gem-dimethyl↑ 15-fold↓ 70%Increased susceptibility to oxidation

The optimized structure (C₂₇H₄₁F₂N₅O) balanced target engagement with pharmaceutical properties, enabling oral bioavailability and sustained pathway suppression [1] [9].

Synthetic Routes for Nirogacestat Hydrobromide: Key Intermediate Synthesis and Stereochemical Control

The large-scale synthesis of nirogacestat hydrobromide requires meticulous stereochemical control at two chiral centers and sequential amide bond formation. Patent US20230312480A1 details a convergent route prioritizing enantioselectivity and purity [3] [6].

Route Overview (6 Key Steps):1. Chiral Tetralinamine Synthesis:- (S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is prepared via enzymatic resolution of racemic tetralin using immobilized lipase (e.g., Candida antarctica Lipase B). This achieves >99% ee, critical for Notch inhibitory activity [3].2. Imidazole Intermediate Preparation:- 1-(2-Methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine is synthesized by nucleophilic substitution of 4-nitroimidazole with 2-(bromomethyl)-2-methylpropane followed by catalytic hydrogenation and neopentylamine coupling [6].3. Peptide Coupling:- (S)-2-((S)-6,8-Difluorotetralin-3-ylamino)pentanoic acid (from Step 1 + pentanoic acid activation) reacts with the imidazole amine (Step 2) using coupling agents like HATU or EDCI/HOBt in polar aprotic solvents (DMF, acetonitrile). This yields the free base nirogacestat with <0.5% diastereomeric impurity [3] [6].4. Salt Formation:- Nirogacestat free base is crystallized with hydrobromic acid (2.0 equiv) in isopropanol/ethyl acetate, generating the hydrobromide salt (C₂₇H₄₁F₂N₅O·2HBr). HBr salt enhances aqueous solubility (6.5 mg/mL in water vs. 0.2 mg/mL for free base) and solid-state stability [8] [9].

Table 3: Critical Process Parameters in Nirogacestat Hydrobromide Synthesis

StepReaction ConditionsKey ControlsYield/Purity
TetralinamineEnzymatic resolution, pH 7.5Temperature (25°C), enzyme loading (15%)40% yield, >99% ee
Imidazole alkylationNeopentylamine, K₂CO₃, DMFN₂ atmosphere, 60°C85% yield, 98% purity
Peptide couplingEDCI/HOBt, DIPEA, CH₃CNStoichiometry (1:1.05), -10°C addition92% yield, dr >99:1
Salt formationHBr (2.0 eq) in iPrOAc/EtOAcCooling rate (0.5°C/min), seeding95% yield, >99.5% purity

Stereochemical Control Points:

  • Chiral Pool Strategy: (S)-Amino acids serve as precursors for the pentanamide linker, avoiding racemization during activation.
  • Low-Temperature Coupling: Prevents epimerization at the α-carbon of the pentanoic acid moiety [6].
  • Crystallization-Induced Asymmetric Transformation: Final HBr salt crystallization enriches diastereomeric excess to >99.9% [3].

Prodrug Considerations and Salt Selection Rationale

Prodrug Design:

Nirogacestat does not utilize a prodrug strategy. Its favorable logP (2.8) and permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) enable direct oral absorption. Prodrug derivatization (e.g., esterification) was explored but abandoned due to:

  • Unpredictable Activation: Hepatic esterase kinetics varied significantly between species, complicating translational predictions.
  • No Bioavailability Gain: Prodrugs showed <10% increase in bioavailability versus the parent compound in primates [6] [9].

Salt Selection:

The dihydrobromide salt (C₂₇H₄₃Br₂F₂N₅O) was selected over alternatives based on comprehensive solid-state characterization:

  • Solubility-PH Profile: HBr salt maintains >5 mg/mL solubility across GI pH range (1.2–6.8), critical for consistent oral absorption. Mesylate and tosylate salts precipitated at pH >5 [8] [9].
  • Hygroscopicity: HBr exhibits low hygroscopicity (<0.1% w/w water uptake at 80% RH), ensuring stability during manufacturing and storage. Citrate salts absorbed >3% moisture, promoting degradation [9].
  • Crystallinity: HBr forms a monoclinic crystal lattice (P2₁ space group) with high melting point (223°C dec.), reducing mechanical instability during tablet compression [6] [8].
  • Toxicological Acceptability: Bromide ion levels from the 300 mg BID dose (2.4 mmol/day) are below the WHO safety threshold (9 mmol/day) for chronic administration [9].

Table 4: Salt Form Comparative Analysis

Salt FormAqueous Solubility (mg/mL)HygroscopicityMelting PointTablet Stability (40°C/75% RH)
Dihydrobromide6.5Low223°C>24 months
Mesylate4.2Moderate198°C18 months
Free base0.2Low167°C6 months
Tosylate3.8High205°C12 months

The dihydrobromide salt’s optimal physicochemical profile underpins nirogacestat’s commercial formulation as film-coated tablets (50/100/150 mg strengths) [6] [9].

Comprehensive Compound Data

PropertyValue
Chemical Name(S)-2-(((S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide dihydrobromide
SynonymsPF-03084014 dihydrobromide; Ogsiveo™
CAS #1962925-29-6 (dihydrobromide)
Molecular FormulaC₂₇H₄₃Br₂F₂N₅O
Molecular Weight651.47 g/mol
Salt/FormDihydrobromide
Free Base CAS #1290543-63-3
ManufacturerSpringWorks Therapeutics
Regulatory StatusFDA-approved (2023) for desmoid tumors
Key Therapeutic TargetsGamma secretase; Notch; BCMA

Properties

CAS Number

1962925-29-6

Product Name

Nirogacestat hydrobromide

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide

Molecular Formula

C27H43Br2F2N5O

Molecular Weight

651.5 g/mol

InChI

InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1

InChI Key

LXEYYZYDWLAIPW-KBVFCZPLSA-N

SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br

Synonyms

(2S)-2-[[(2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]amino]-N-[1-[2-[(2,2-dimethylpropyl)amino]-1,1-dimethylethyl]-1H-imidazol-4-yl]pentanamide dihydrobromide

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.